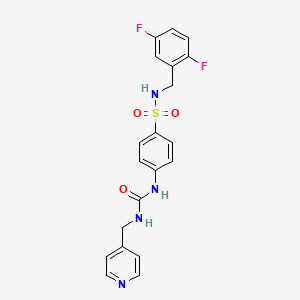Nampt activator-5
CAS No.:
Cat. No.: VC16595213
Molecular Formula: C20H18F2N4O3S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H18F2N4O3S |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 1-[4-[(2,5-difluorophenyl)methylsulfamoyl]phenyl]-3-(pyridin-4-ylmethyl)urea |
| Standard InChI | InChI=1S/C20H18F2N4O3S/c21-16-1-6-19(22)15(11-16)13-25-30(28,29)18-4-2-17(3-5-18)26-20(27)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H2,24,26,27) |
| Standard InChI Key | QCDUEYXOVLJGAR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)S(=O)(=O)NCC3=C(C=CC(=C3)F)F |
Introduction
Chemical and Biochemical Profile of Nampt Activator-5
Structural Characteristics
Nampt activator-5 (HY-162269-1) is a synthetic small molecule with a molecular weight of 432.44 g/mol . Although its exact structure remains undisclosed, its classification as a "non-pyridyl" activator suggests divergence from earlier urea-based chemotypes that require pyridine-like nitrogen moieties . This structural distinction may confer improved selectivity and reduced off-target effects compared to pyridyl-containing activators like SBI-797812 .
Biochemical Activity
Biophysical assays demonstrate that Nampt activator-5 binds NAMPT with a of 6.19 µM, as determined by fluorescence polarization . While this affinity is lower than that of high-potency inhibitors (e.g., FK866, = 10 nM), it aligns with moderate-affinity activators such as quercitrin ( = 16 µM) . In biochemical assays, Nampt activator-5 increases NAMPT activity by up to 5-fold, comparable to the effects of N-PAMs like NP-A1R ( = 37 nM) .
Table 1: Comparative Biochemical Properties of NAMPT Activators
| Compound | (µM) | Max Activation (%) | |
|---|---|---|---|
| Nampt activator-5 | 6.19 | Not reported | 247 (NAD increase) |
| SBI-797812 | 2–6 | 0.37 µM | 110 |
| Quercitrin | 16 | >40 µM | 80 |
| NP-A1R | 0.4 | 0.037 | 200 |
Mechanisms of NAMPT Activation
Allosteric Modulation via the Rear Channel
Nampt activator-5 binds the rear channel of NAMPT, a regulatory site distinct from the catalytic active site . Co-crystal structures of analogous activators (e.g., NP-A1R) reveal interactions with hydrophobic residues (Pro-307, Ile-309) and a hydrogen-bond network involving Lys-189 . This binding stabilizes a conformational state that enhances NAM turnover by relieving product inhibition and coupling ATP hydrolysis to NMN synthesis .
Impact on NAD+^++ Dynamics
Cellular Anti-Senescence Effects
Senescence Marker Suppression
Nampt activator-5 reduces expression of senescence-associated secretory phenotype (SASP) markers, including IL-6 and p16, in aged cell models . This aligns with the established role of NAD in mitigating oxidative stress and preserving genomic stability . The compound’s ability to suppress SASP underscores its potential in treating age-related chronic inflammation.
Mitochondrial Function Enhancement
By boosting NAD, Nampt activator-5 enhances mitochondrial respiration and ATP production in primary neurons . This effect mirrors observations with other NAMPT activators, which rescue mitochondrial dysfunction in models of Parkinson’s disease and sarcopenia .
Therapeutic Implications and Future Directions
Age-Related Diseases
Preclinical data position Nampt activator-5 as a candidate for Alzheimer’s disease, where NAD depletion exacerbates amyloid-β toxicity . Its brain bioavailability and anti-senescence effects make it suitable for further testing in neurodegenerative models.
Comparative Advantages Over Existing Activators
Unlike pyridyl-based activators, Nampt activator-5’s non-nitrogenous structure may reduce off-target interactions with purinergic receptors . Additionally, its moderate suggests a wider therapeutic window compared to high-potency activators prone to toxicity at elevated doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume